REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([Br:9])[CH:6]=[CH:7][CH:8]=1.[Mg:10].[C:11]([O:15][C:16](=O)[CH2:17][CH3:18])(=[O:14])CC.[Cl-].[NH4+].[O:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1>C(OCC)C>[CH3:11][O:15][C:16]1[CH:17]=[C:18]([Mg:10][Br:9])[CH:23]=[CH:24][CH:25]=1.[CH3:23][O:22][CH2:26][CH2:25][C:24]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[O:14] |f:3.4|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed in turn with a dilute aqueous sodium hydroxide solution and with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)[Mg]Br
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |